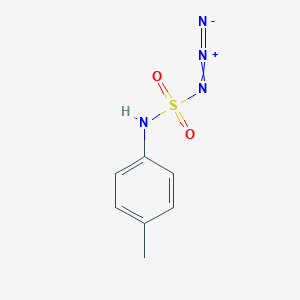

p-Tolylsulfamoyl azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13449-20-2 |

|---|---|

Molecular Formula |

C7H8N4O2S |

Molecular Weight |

212.23 g/mol |

IUPAC Name |

1-(azidosulfonylamino)-4-methylbenzene |

InChI |

InChI=1S/C7H8N4O2S/c1-6-2-4-7(5-3-6)9-14(12,13)11-10-8/h2-5,9H,1H3 |

InChI Key |

GDDGQFCLYKJCOZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |

Other CAS No. |

13449-20-2 |

Synonyms |

p-Tolylsulfamoyl azide |

Origin of Product |

United States |

The Indispensable Role of Sulfonyl Azides

Sulfonyl azides are a class of organic compounds characterized by the -SO₂N₃ functional group. Their significance in modern organic synthesis stems from their remarkable versatility, acting as precursors for a wide range of nitrogen-containing molecules. researchgate.net These reagents are pivotal in diazo-transfer reactions, a fundamental process for introducing a diazo group (=N₂) into organic molecules. guidechem.comthieme-connect.com This capability is crucial for the synthesis of α-diazocarbonyl compounds, which are themselves valuable intermediates in numerous synthetic pathways. researchgate.net

Beyond diazo-transfer, sulfonyl azides are instrumental in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and agrochemicals. guidechem.comchemimpex.com They participate in cycloaddition reactions, particularly the [3+2] cycloaddition with alkynes to form substituted triazoles. thieme-connect.com This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. chemimpex.comnobelprize.org The stability and reactivity of the azide (B81097) functionality have been central to the development of this highly efficient synthetic methodology. nobelprize.org

Furthermore, sulfonyl azides serve as a source of nitrenes, highly reactive intermediates that can undergo various transformations, including C-H amination and the aziridination of olefins. researchgate.netwikipedia.org This reactivity allows for the direct functionalization of C-H bonds, a long-standing goal in organic synthesis due to its potential for streamlining synthetic routes. thieme-connect.com The ability to introduce nitrogen-containing functional groups with high selectivity and efficiency underscores the importance of sulfonyl azides in the construction of complex molecular architectures. chemimpex.comnih.gov

The applications of sulfonyl azides extend into materials science, where they are used to develop new polymers and coatings with specific functional groups. chemimpex.com Their ability to introduce azide functionalities facilitates further modifications, leading to innovative applications in fields such as electronics and nanotechnology. chemimpex.com

A Journey Through Time: the Evolution of Azide Chemistry

Traditional Synthesis of Sulfonyl Azides

The classical and most direct method for synthesizing sulfonyl azides involves the reaction of sulfonyl chlorides with azide salts. tandfonline.com This approach remains a widely used laboratory procedure.

Formation from Sulfonyl Chlorides and Azide Salts

The nucleophilic substitution of a sulfonyl chloride with an azide salt, typically sodium azide, is the most common route to sulfonyl azides. tandfonline.comtandfonline.com For instance, p-toluenesulfonyl azide can be prepared by reacting p-toluenesulfonyl chloride with sodium azide in a suitable solvent system, such as aqueous acetone (B3395972) or ethanol (B145695). wikipedia.orgprepchem.comrsc.org The reaction is generally straightforward and provides the desired product in good yield.

However, a key challenge in this method is the heterogeneous nature of the reaction, as the nonpolar sulfonyl chloride and the polar ionic azide are often not soluble in the same solvent. tandfonline.comsemanticscholar.org To address this, various solvent systems like alcohol/water, acetone/water, and DME/water have been employed. tandfonline.comsemanticscholar.org The use of phase-transfer catalysts can also improve yields and facilitate product isolation, though these methods can sometimes involve complex procedures and long reaction times. semanticscholar.org

A more recent and environmentally friendly approach utilizes polyethylene (B3416737) glycol (PEG-400) as the reaction medium. tandfonline.comresearchgate.net This method offers a convenient and efficient synthesis of sulfonyl azides from sulfonyl chlorides and sodium azide under mild, catalyst-free conditions, with isolated yields ranging from 84–97%. tandfonline.comresearchgate.net The reaction proceeds smoothly for a variety of aryl and aliphatic sulfonyl chlorides, including those with both electron-donating and electron-withdrawing groups. tandfonline.comresearchgate.net

Table 1: Synthesis of Various Sulfonyl Azides from Sulfonyl Chlorides in PEG-400

| Entry | Sulfonyl Chloride | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Methanesulfonyl chloride | 10 | 94 |

| 2 | Benzenesulfonyl chloride | 10 | 97 |

| 3 | p-Toluenesulfonyl chloride | 10 | 96 |

| 4 | 4-Chlorobenzenesulfonyl chloride | 10 | 94 |

| 5 | 4-Methoxybenzenesulfonyl chloride | 10 | 95 |

| 6 | 2-Naphthalenesulfonyl chloride | 10 | 90 |

| 7 | 4-Nitrobenzenesulfonyl chloride | 30 | 84 |

| 8 | 2-Nitrobenzenesulfonyl chloride | 40 | 85 |

| 9 | 4-Bromobenzenesulfonyl chloride | 10 | 97 |

| 10 | 4-Acetamidobenzenesulfonyl chloride | 10 | 93 |

Data sourced from Zeng, H., & Shao, H. (2009). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2953-2958. researchgate.net

Innovative and Sustainable Synthetic Approaches for Azide Compounds

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for the synthesis of sulfonyl azides, moving beyond the traditional reliance on sulfonyl chlorides.

Direct Conversion from Sulfonic Acids

A significant advancement is the direct, one-pot synthesis of sulfonyl azides from sulfonic acids. tandfonline.comresearchgate.net This method circumvents the need for the often unstable and moisture-sensitive sulfonyl chlorides. tandfonline.com One such process involves treating sulfonic acids with a combination of triphenylphosphine (B44618) (PPh3), trichloroisocyanuric acid (TCCA), and sodium azide at room temperature. tandfonline.comresearchgate.netresearchgate.net This approach provides a wide range of arenesulfonyl and alkanesulfonyl azides in excellent yields under mild conditions and with short reaction times. tandfonline.comresearchgate.net The reaction is generally insensitive to electronic effects, with both electron-donating and electron-withdrawing substituents on aryl sulfonic acids reacting efficiently. tandfonline.com

Table 2: Synthesis of Sulfonyl Azides from Sulfonic Acids using the PPh3/TCCA/NaN3 System

| Entry | Sulfonic Acid | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzenesulfonic acid | 2 | 96 |

| 2 | p-Toluenesulfonic acid | 2 | 98 |

| 3 | 4-Methoxybenzenesulfonic acid | 3 | 95 |

| 4 | 4-Chlorobenzenesulfonic acid | 2 | 97 |

| 5 | 4-Bromobenzenesulfonic acid | 2 | 98 |

| 6 | 3-Nitrobenzenesulfonic acid | 3 | 94 |

| 7 | 4-Nitrobenzenesulfonic acid | 4 | 92 |

| 8 | 2,4,6-Trimethylbenzenesulfonic acid | 4 | 93 |

| 9 | 2-Naphthalenesulfonic acid | 5 | 90 |

| 10 | Methanesulfonic acid | 5 | 90 |

Data sourced from Kiani, A., Akhlaghinia, B., Rouhi-Saadabad, H., & Bakavoli, M. (2014). Direct synthesis of sulfonyl azides from sulfonic acids. Journal of Sulfur Chemistry, 35(2), 119-127. tandfonline.com

Continuous-Flow Technology for Azide Synthesis Enhancement

Continuous-flow technology offers significant advantages for the synthesis of sulfonyl azides, particularly in terms of safety, scalability, and efficiency. acs.orgacs.orgnih.gov The in-situ generation of tosyl azide in a continuous flow system avoids the isolation of this potentially explosive intermediate. rsc.org One approach utilizes an azide resin to generate a water-free stream of sulfonyl azide, which is particularly useful for reactions with water-sensitive substrates. acs.org This method has been successfully applied to the synthesis of various α-diazo-α-aryl-acetates. acs.org

Flow chemistry has also been employed for the synthesis of N-sulfonyl-1,2,3-triazoles, which are precursors to reactive azavinyl carbenes. acs.orgnih.govresearchgate.net These reactions can be performed at elevated temperatures with short residence times, leading to high yields of the desired products. acs.orgnih.govresearchgate.net The scalability of these flow processes has also been demonstrated. acs.orgnih.gov For instance, the synthesis of N-sulfonyl and sulfamoyl triazoles has been achieved in yields of 92-98% with a residence time of just over 13 minutes. acs.orgnih.govresearchgate.net

Enzymatic Biocatalysis for De Novo Azide Construction

A groundbreaking development in azide synthesis is the discovery of an enzymatic route for the de novo construction of the azide functional group. nih.govresearchgate.netberkeley.edu Researchers have identified a promiscuous ATP- and nitrite-dependent enzyme, Tri17, that catalyzes the synthesis of organic azides from aryl hydrazines through sequential N-nitrosation and dehydration. nih.govresearchgate.netresearchgate.net This discovery of a natural enzyme capable of creating azides from simpler molecules opens up new avenues for producing these compounds under mild, physiological conditions. berkeley.edu This biocatalytic approach holds immense potential for applications in synthetic biology and the development of environmentally benign synthetic methods. nih.govresearchgate.net

Strategies Employing Organomagnesium Intermediates for Azide Functionalization

A novel strategy for the synthesis of diverse azide compounds involves the use of organomagnesium intermediates. frontiersin.orgeurekalert.orgnih.gov This method overcomes the challenge of the electrophilic nature of the azido (B1232118) group, which is typically susceptible to attack by nucleophilic carbanions. eurekalert.org The key to this approach is the protection of the azido group, for example, with di(tert-butyl)(4-(dimethylamino)phenylphosphine (amphos), followed by an iodine-magnesium exchange to generate the organomagnesium intermediate. frontiersin.orgeurekalert.orgnih.gov These intermediates can then react with various electrophiles to produce a wide range of functionalized azides after deprotection. frontiersin.orgnih.gov This method has been successfully used to synthesize various azide-containing alcohols and other derivatives in good yields. frontiersin.orgnih.gov

Strategic Applications of P Tolylsulfamoyl Azide in Modern Organic Synthesis

Diazo Group Transfer Reactions

Diazo group transfer reactions are fundamental transformations in organic synthesis, enabling the introduction of the versatile diazo group into various organic molecules. p-Tolylsulfamoyl azide (B81097) is a key reagent in this context, facilitating the synthesis of α-diazo carbonyl compounds which are valuable precursors for a multitude of subsequent reactions.

Synthesis of α-Diazo Carbonyl Compounds

The synthesis of α-diazo carbonyl compounds is a cornerstone of modern synthetic chemistry, providing access to intermediates for Wolff rearrangements, cyclopropanations, and C-H insertion reactions. guidechem.com p-Tolylsulfonyl azide (a closely related compound, often used interchangeably in literature with p-tolylsulfamoyl azide and referred to as TsN3) is a widely utilized reagent for this purpose. guidechem.com The reaction, commonly known as the Regitz diazo transfer, involves the reaction of an active methylene (B1212753) compound (such as a β-dicarbonyl compound) with p-tolylsulfonyl azide in the presence of a base.

The general mechanism for the diazo transfer reaction using a sulfonyl azide like p-tolylsulfonyl azide involves the deprotonation of the active methylene compound by a base to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. The resulting intermediate subsequently collapses, transferring the diazo group to the active methylene carbon and generating the corresponding sulfonamide as a byproduct. The choice of base is crucial for the success of the reaction, with common bases including triethylamine (B128534) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.govnih.gov

A variety of α-diazo carbonyl compounds can be synthesized using this methodology, including α-diazo ketones, α-diazo esters, and α-diazo β-diketones. For instance, the reaction of 1,3-diketones with p-tolylsulfonyl azide in the presence of methylamine (B109427) in ethanol (B145695) has been shown to be a highly efficient method for the synthesis of α-diazoketones. organic-chemistry.org

| Substrate | Diazo Transfer Reagent | Base | Product | Yield (%) |

|---|---|---|---|---|

| Dimethyl malonate | p-Tolylsulfonyl azide | Triethylamine | Dimethyl diazomalonate | Good |

| Ethyl acetoacetate | p-Tolylsulfonyl azide | DBU | Ethyl 2-diazoacetoacetate | High |

| Cyclohexane-1,3-dione | p-Tolylsulfonyl azide | Triethylamine | 2-Diazocyclohexane-1,3-dione | Excellent |

Comparative Efficiency and Scope of Sulfonyl Azide Reagents in Diazo Transfer

While p-tolylsulfonyl azide is a commonly used reagent for diazo transfer, several other sulfonyl azides have been developed to address issues such as safety and ease of product purification. researchgate.netresearchgate.net Among these, p-acetamidobenzenesulfonyl azide (p-ABSA) has emerged as a safer alternative. guidechem.comemory.edu Empirically, for certain reactions like detrifluoroacetylating diazo transfer, p-tolylsulfonyl azide, methanesulfonyl azide, and p-ABSA have shown comparable effectiveness. guidechem.com

The choice of sulfonyl azide can influence the reaction conditions and outcomes. For instance, methanesulfonyl azide offers the advantage that its sulfonamide byproduct is water-soluble, simplifying purification. guidechem.com However, p-tolylsulfonyl azide remains a popular choice due to its commercial availability and well-established reactivity profile. nih.gov The efficiency of the diazo transfer is also dependent on the substrate. While highly acidic active methylene compounds react readily, less reactive monocarbonyl substrates may require modified procedures, such as in situ formylation prior to the diazo transfer. organic-chemistry.org

| Sulfonyl Azide Reagent | Abbreviation | Key Advantages | Considerations |

|---|---|---|---|

| p-Tolylsulfonyl azide | TsN3 | Commercially available, well-established reactivity | Potential safety concerns |

| p-Acetamidobenzenesulfonyl azide | p-ABSA | Safer alternative to TsN3 | May require optimization for specific substrates |

| Methanesulfonyl azide | MsN3 | Water-soluble sulfonamide byproduct simplifies purification | Can be less reactive than TsN3 for some substrates nih.gov |

| 4-Dodecylbenzenesulfonyl azide | - | Considered a safer alternative | Less commonly used |

Facilitating Heterocycle Construction

The azide functionality of this compound and related sulfonyl azides makes them valuable reagents in the synthesis of nitrogen-containing heterocycles. These reactions often proceed through the in situ generation of reactive intermediates that can undergo cycloadditions or other cyclization pathways.

Aziridination of Olefinic Substrates

Aziridines are three-membered heterocyclic compounds that are important building blocks in organic synthesis. The aziridination of olefins using sulfonyl azides, often catalyzed by transition metals, is a direct method for their preparation. While various nitrene precursors can be used, the reaction of olefins with reagents that can generate a tosylnitrene species is a common strategy. For example, the use of chloramine-T, which is structurally related to a deprotonated p-tolylsulfonamide, in the presence of a manganese-porphyrin complex can catalytically generate aziridines from olefins. researchgate.net

The reaction mechanism is believed to involve the formation of a metal-nitrenoid intermediate, which then transfers the nitrene group to the olefin. The stereochemistry of the resulting aziridine (B145994) is often dependent on the reaction conditions and the nature of the catalyst. Both electron-rich and electron-deficient olefins can typically undergo aziridination. core.ac.uk

Diverse Syntheses of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. chemijournal.comnih.govresearchgate.net The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful and widely used method for the synthesis of 1,2,3-triazoles. chemijournal.com p-Tolylsulfonyl azide can serve as the azide component in such reactions. For instance, the reaction of ethyl diazoacetate with p-methylbenzenesulfonyl azide can lead to the formation of 1,2,3-triazole derivatives. beilstein-journals.org

The regioselectivity of the cycloaddition can be influenced by the use of catalysts, with copper(I) catalysts famously promoting the formation of 1,4-disubstituted 1,2,3-triazoles. The reaction of p-methylbenzenesulfonyl azide with ethyl 2-diazo-3-oxobutanoate (EDAMs) in the presence of DBU in DMSO has been reported to produce fully decorated 1,2,3-triazole compounds with good regioselectivity. beilstein-journals.org The proposed mechanism involves an initial 1,2-addition of the enolate of the diazo compound to the azide, followed by cyclization. beilstein-journals.org

Formation of Nitrogen-Containing Scaffolds via Reaction with Alkenes

The reaction of azides with alkenes can lead to a variety of nitrogen-containing heterocycles beyond simple aziridination. researchgate.net Intramolecular reactions between an azide and an alkene tethered within the same molecule are particularly powerful for constructing complex polycyclic scaffolds. A cascade reaction involving an intramolecular azide-alkene 1,3-dipolar cycloaddition followed by enamine addition has been developed to access a variety of nitrogen-containing heterocycles from ω-azido alkenes. researchgate.net

While not always directly employing this compound as the starting material for the azide functionality, these reactions highlight the synthetic utility of the azide group, which can be introduced into molecules using reagents like p-tolylsulfonyl azide. The versatility of these reactions allows for the formation of diverse heterocyclic systems, which are of significant interest in drug discovery and natural product synthesis.

| Reaction Type | Key Reagents/Catalysts | Heterocyclic Product | Key Features |

|---|---|---|---|

| Aziridination | Olefin, Nitrene precursor (e.g., from Chloramine-T), Metal catalyst (e.g., Mn-porphyrin) | Aziridine | Direct C-N bond formation |

| [3+2] Cycloaddition | p-Methylbenzenesulfonyl azide, Ethyl 2-diazo-3-oxobutanoate, DBU | 1,2,3-Triazole | High regioselectivity, formation of highly substituted triazoles beilstein-journals.org |

| Intramolecular Azide-Alkene Cascade | ω-Azido alkene | Polycyclic N-heterocycles | Formation of multiple rings in a single step researchgate.net |

Amination and Amidation Methodologies

This compound, more commonly known as p-toluenesulfonyl azide (TsN₃), is a versatile reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its applications in amination and amidation reactions are extensive, providing efficient routes to key structural motifs found in pharmaceuticals and other biologically active molecules.

Direct and Indirect Amine Syntheses from Azides

The synthesis of amines from azides is a fundamental transformation in organic chemistry, and p-toluenesulfonyl azide serves as a crucial reagent in this process. Both direct and indirect methods have been developed to achieve this conversion.

The Staudinger ligation, a modification of the Staudinger reduction, has emerged as a powerful tool in chemical biology for the formation of amide bonds, but its principles are rooted in the reaction of azides with phosphines to ultimately yield amines nih.govorganic-chemistry.org. In the context of amine synthesis, the hydrolysis of the aza-ylide intermediate is the key step that liberates the primary amine nih.gov.

Direct methods for the synthesis of aryl azides from arylamines have also been developed using reagents like p-toluenesulfonic acid in conjunction with sodium nitrite (B80452) and sodium azide, offering a mild and efficient pathway to aryl azides which are precursors to aryl amines semnan.ac.ir. While not a direct conversion of a non-amine to an amine using p-toluenesulfonyl azide in one step, these methods streamline the synthesis of the azide intermediate.

| Reagent/Method | Substrate | Product | Key Features |

| p-Toluenesulfonyl azide (Diazotransfer) | Primary Amine | Alkyl/Aryl Azide | Efficient conversion of amines to azides under mild conditions. |

| Staudinger Reduction (e.g., PPh₃, H₂O) | Alkyl/Aryl Azide | Primary Amine | Mild reduction of azides to amines. |

| p-TSA/NaNO₂/NaN₃ | Arylamine | Aryl Azide | Mild and efficient one-pot synthesis of aryl azides. |

Amide Formation via Thioacid/Azide Reactions and Related Processes

A significant application of p-toluenesulfonyl azide is in the synthesis of amides through its reaction with thioacids. This transformation provides a powerful alternative to traditional amide bond-forming reactions that often require coupling reagents. The reaction is believed to proceed through a thiatriazoline intermediate, which then extrudes nitrogen and sulfur to form the amide bond acs.org.

This method is particularly useful for the synthesis of complex and sterically hindered amides that are challenging to prepare using conventional methods acs.org. The reaction is generally chemoselective and can be performed in the presence of various functional groups. The versatility of this reaction has been demonstrated in the synthesis of a wide range of amides, showcasing its broad applicability in organic synthesis.

A related process involves the chlorophosphite-mediated Beckmann-like ligation of oximes with p-toluenesulfonyl azide to produce N-sulfonyl phosphoramidines, which can be precursors to amidines nih.gov. This amine-free approach highlights the diverse reactivity of p-toluenesulfonyl azide in forming nitrogen-containing functionalities.

| Reactants | Product | Catalyst/Mediator | Key Features |

| Thioacid and this compound | Amide | None | Forms sterically hindered amides, chemoselective. |

| Oxime and this compound | N-sulfonyl phosphoramidine | Chlorophosphite | Amine-free, mild conditions, bioorthogonal potential. |

C-H Functionalization and Multi-Component Reactions

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it allows for the construction of complex molecules from simple precursors in a more atom- and step-economical manner. p-Tolylsulfonyl azide has proven to be a valuable reagent in this field, particularly in transition metal-catalyzed C-H azidation and in the difunctionalization of carbon-carbon multiple bonds.

Transition Metal-Catalyzed C-H Azidation

Transition metal catalysis has enabled the direct conversion of C-H bonds to C-N₃ bonds using p-toluenesulfonyl azide as the azide source. Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

Rhodium(III)-catalyzed C-H azidation of arenes bearing a directing group has been demonstrated, providing a route to functionalized aryl azides organic-chemistry.org. Similarly, iridium-catalyzed amidation of C-H bonds in α-aryl or α,β-unsaturated carbonyl compounds utilizes p-toluenesulfonyl azide for the insertion of an amide group with the extrusion of nitrogen gas nih.gov. Cobalt catalysts have also been employed for the directed amidation of the C-2 position of indoles with p-toluenesulfonyl azide nih.gov.

Iron-catalyzed C-H azidation has also been explored, offering a more earth-abundant and less toxic metal catalyst option. These reactions often proceed via a radical mechanism and can be applied to the late-stage functionalization of complex molecules acs.orgacs.org.

| Catalyst System | Substrate | Product | Key Features |

| Rhodium(III) | Arenes with directing groups | Aryl azides | Chelation-assisted, good yields. |

| Iridium | α-Aryl or α,β-unsaturated carbonyls | α-Amido carbonyls | C-N bond formation via amide group insertion. |

| Cobalt | Indoles | C-2 Amidated indoles | Directed C-H bond activation. |

| Iron(II) | Complex molecules with tertiary C-H bonds | Alkyl azides | Mild conditions, suitable for late-stage functionalization. |

Direct Difunctionalization of Carbon-Carbon Multiple Bonds

The direct difunctionalization of alkenes and alkynes allows for the simultaneous introduction of two functional groups across the multiple bond, rapidly increasing molecular complexity. p-Tolylsulfonyl azide can serve as a precursor to the azido (B1232118) group in these reactions.

Copper-catalyzed aminoazidation of unactivated alkenes has been developed for the synthesis of unsymmetrical 1,2-diamines nih.gov. In these reactions, an amide and an azide group are installed across the double bond with high regio- and stereoselectivity. Similarly, iron-catalyzed difunctionalization of alkenes can provide primary 2-azidoamines, which are versatile precursors to vicinal diamines organic-chemistry.orgnih.govresearchgate.netchemrxiv.org.

Palladium-catalyzed difunctionalization of alkenes has also been extensively studied, although the direct use of p-toluenesulfonyl azide is less commonly reported than other azide sources like TMSN₃. However, the principles of nucleopalladation followed by functionalization of the resulting palladium-alkyl intermediate are well-established and could potentially be adapted for use with p-toluenesulfonyl azide researchgate.netnih.gov. Copper-catalyzed three-component reactions of p-toluenesulfonyl azide, an alkyne, and an amine can lead to the synthesis of N-sulfonylamidines nih.govnih.govorganic-chemistry.org.

| Catalyst System | Substrates | Product | Reaction Type |

| Copper | Alkene, Amine precursor, Azide source | 1,2-Aminoazide | Aminoazidation |

| Iron | Alkene, Amine precursor, Azide source | 2-Azidoamine | Aminoazidation |

| Copper | Alkyne, Amine, this compound | N-sulfonylamidine | Three-component coupling |

| Palladium | Alkene/Alkyne, Nucleophiles | Difunctionalized product | Various difunctionalizations |

Syntheses of Complex Organic Molecules

The methodologies described above, utilizing p-tolylsulfonyl azide, have found significant application in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The ability to introduce nitrogen-containing functionalities in a controlled and efficient manner is crucial for the construction of these often intricate structures.

For instance, the radical cascade reactions involving azides as radical acceptors have been employed in the synthesis of the core structures of aspidosperma and strychnos alkaloids nih.gov. The intramolecular tandem cyclization initiated by a radical addition to the azide moiety allows for the construction of complex heterocyclic frameworks. This strategy has also been applied to the synthesis of natural products such as (–)-indolizidine 209D and (–)-indolizidine 167B nih.gov.

Furthermore, p-toluenesulfonyl azide is a key reagent in the synthesis of various nitrogen-containing heterocycles, which are prevalent in bioactive molecules nih.gov. For example, 3,4-fused pyrroles have been synthesized in a one-pot reaction involving an intermediate derived from a p-toluenesulfonyl azide precursor rsc.org. The synthesis of functionalized furans has also been achieved via a ruthenium-catalyzed [3+2] cycloaddition of diazocarbonyl compounds prepared using p-toluenesulfonyl azide rsc.org.

The versatility of p-toluenesulfonyl azide makes it an indispensable tool for synthetic chemists tackling the challenge of constructing complex, nitrogen-rich organic molecules.

| Complex Molecule/Scaffold | Key Reaction Involving this compound | Significance |

| Aspidosperma and Strychnos alkaloid cores | Intramolecular tandem radical cyclization | Efficient construction of complex alkaloid frameworks. |

| (–)-Indolizidine 209D and (–)-Indolizidine 167B | Radical C-N bond formation | Synthesis of bioactive natural products. |

| 3,4-Fused pyrroles | Formation of an α-Rh-imino-carbenoid intermediate | One-pot synthesis of important heterocyclic scaffolds. |

| Functionalized furans | Diazo transfer to form diazocarbonyl precursors | Access to versatile building blocks for further synthesis. |

Reactions with Indoles and Related Aromatic Systems

The reaction of this compound and its analogs, such as other sulfonyl azides, with indoles represents a powerful method for the synthesis of complex nitrogen-containing heterocyclic compounds. This transformation typically proceeds through a cascade reaction initiated by a [3+2] cycloaddition, leading to the formation of 3-diazoindolin-2-imines.

The reaction is initiated by an electronically matched 1,3-dipolar cycloaddition between the indole (B1671886) and the sulfonyl azide. This is followed by a dehydroaromatization and a subsequent ring-opening cascade to furnish the 3-diazoindolin-2-imine product. The substitution pattern on the starting indole ring significantly influences the final product. For instance, reactions with 3-substituted indoles can lead to the formation of 2-aminoindoles, whereas 2-substituted indoles can yield 3-aminoindoles. nih.govnih.gov

The scope of this reaction is broad, accommodating various substituents on both the indole nucleus and the sulfonyl azide. The reaction conditions are generally mild, often involving heating the reactants in a suitable solvent like toluene.

A detailed examination of the reaction between various indole derivatives and sulfonyl azides reveals the versatility of this method. The following table summarizes key findings from the literature, showcasing the range of substrates and the efficiency of the transformation.

| Indole Derivative | Sulfonyl Azide | Reaction Conditions | Product | Yield (%) | Reference |

| N-Methylindole | p-Tolylsulfonyl azide | Toluene, 110°C | N-Methyl-3-diazoindolin-2-(p-tolylsulfonyl)imine | 85 | researchgate.net |

| Indole | 4-Nitrobenzenesulfonyl azide | Toluene, 110°C | 3-Diazoindolin-2-(4-nitrophenylsulfonyl)imine | 92 | researchgate.net |

| 5-Bromo-N-methylindole | p-Tolylsulfonyl azide | Toluene, 110°C | 5-Bromo-N-methyl-3-diazoindolin-2-(p-tolylsulfonyl)imine | 88 | researchgate.net |

| 2-Phenylindole | p-Tolylsulfonyl azide | Toluene, 110°C | 3-Amino-2-phenyl-1-(p-tolylsulfonyl)indole | 75 | nih.gov |

| 3-Methylindole | p-Tolylsulfonyl azide | Toluene, 110°C | 2-Amino-3-methyl-1-(p-tolylsulfonyl)indole | 78 | nih.gov |

Applications in Natural Product Total Synthesis

While direct, multi-step applications of this compound in the total synthesis of complex natural products are not extensively documented, its utility can be inferred through the synthetic potential of the 3-diazoindolin-2-imine products. These diazo compounds are versatile intermediates that can be transformed into various heterocyclic scaffolds found in a number of alkaloids and other biologically active molecules. rsc.org

The true synthetic power of the initial diazo transfer reaction is realized in the subsequent transformations of the 3-diazoindolin-2-imine products. These intermediates serve as precursors to α-imino rhodium carbenes, which can undergo a variety of cascade reactions. nih.gov For example, rhodium-catalyzed reactions of 3-diazoindolin-2-imines with dienes, furans, and dihydrofuran have been shown to produce complex polycyclic indole alkaloids. nih.govnih.gov

One notable application is the rhodium-catalyzed formal aza-[4+3] cycloaddition between 3-diazoindolin-2-imines and 1,3-dienes, which provides a regioselective route to azepino[2,3-b]indoles. nih.govacs.orgresearchgate.net This structural motif is a core component of several natural products. Similarly, reaction with furans can yield 9H-pyrido[2,3-b]indoles, another important heterocyclic system. nih.gov

The following table illustrates the types of complex heterocyclic structures that can be synthesized from 3-diazoindolin-2-imines, highlighting their potential as advanced intermediates in the synthesis of natural products.

| 3-Diazoindolin-2-imine Reactant | Reaction Partner | Catalyst | Product Scaffold | Potential Natural Product Class | Reference |

| N-Methyl-3-diazoindolin-2-(p-tolylsulfonyl)imine | 2,3-Dimethyl-1,3-butadiene | Rh₂(OAc)₄ | Azepino[2,3-b]indole | Indole Alkaloids | nih.gov |

| N-Methyl-3-diazoindolin-2-(p-tolylsulfonyl)imine | Furan | Rh₂(OAc)₄ | 9H-Pyrido[2,3-b]indole | Indole Alkaloids | nih.gov |

| N-Methyl-3-diazoindolin-2-(p-tolylsulfonyl)imine | 1,3-Cyclohexadiene | Rh₂(OAc)₄ | [3+2] Cycloaddition Product | Complex Indole Alkaloids | nih.govresearchgate.net |

| N-Methyl-3-diazoindolin-2-(p-tolylsulfonyl)imine | Dihydrofuran | Rh₂(OAc)₄ | Tetrahydrofuro[3',2':4,5]pyrrolo[2,3-b]indole | Furoindole Alkaloids | nih.gov |

These examples underscore the strategic importance of this compound in providing access to complex molecular architectures relevant to natural product synthesis. The initial diazo transfer reaction sets the stage for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the efficient construction of intricate heterocyclic systems.

Computational and Theoretical Studies of P Tolylsulfamoyl Azide Systems

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods offer a fundamental understanding of a molecule's properties based on its electronic structure. For p-tolylsulfamoyl azide (B81097), these analyses are crucial for predicting its reactivity in various chemical transformations.

The reactivity of aryl azides in cycloaddition reactions can be quantified and predicted by correlating theoretical reactivity descriptors with empirical parameters like Hammett constants (σp). nih.govmdpi.com The global electrophilicity index (ω), a concept rooted in Density Functional Theory (DFT), measures the stabilization in energy when a system acquires an additional electronic charge. researchgate.netresearchgate.net For a series of para-substituted phenyl azides, a strong linear relationship has been established between their calculated electrophilicity indices and the experimental Hammett constants of the substituents. nih.govmdpi.comresearchgate.net

| Substituent (on Phenyl Azide) | Hammett Constant (σp) | Calculated Electrophilicity Index (ω) in eV |

|---|---|---|

| -NO2 | 0.78 | 2.55 |

| -CN | 0.66 | 2.38 |

| -Cl | 0.23 | 1.95 |

| -H | 0.00 | 1.78 |

| -CH3 | -0.17 | 1.65 |

| -OCH3 | -0.27 | 1.58 |

| -NH2 | -0.66 | 1.35 |

This interactive table presents representative data illustrating the linear correlation between Hammett constants and the calculated global electrophilicity index for a series of para-substituted phenyl azides, which serves as a model for understanding the electronic effects in p-tolylsulfamoyl azide.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for determining the geometric and electronic structures of molecules. researchgate.net Functionals like M06, combined with appropriate basis sets such as 6-311G(d,p), are effective for obtaining optimized geometries of reactants, intermediates, transition states, and products involved in the reactions of this compound. researchgate.net

By calculating the electronic energy for different arrangements of atoms, DFT allows for the exploration of a molecule's potential energy surface. This "energy landscape" reveals the most stable three-dimensional structure (the global minimum) and other low-energy conformations (local minima). The calculations also identify the energy barriers (transition states) that separate these stable structures, providing critical information on conformational flexibility and the feasibility of isomerization. For this compound, DFT can be used to determine bond lengths, bond angles, and dihedral angles, offering a precise structural model that is fundamental to understanding its reactivity. acs.org

Mechanistic Insights from Computational Modeling

Computational modeling extends beyond static structures to simulate the dynamic processes of chemical reactions, providing detailed mechanistic pathways.

The thermal or photochemical decomposition of this compound involves the extrusion of a dinitrogen molecule (N₂) to form a highly reactive p-tolylsulfonyl nitrene intermediate. researchgate.net Computational methods are essential for characterizing the transition state of this crucial step. rsc.org Calculations can locate the saddle point on the potential energy surface corresponding to the N-N₂ bond cleavage. researchgate.net Analysis of this transition state structure, including its geometry and vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate), provides the activation energy for nitrene formation. researchgate.net

Computational studies on related organic azides have shown that decomposition can proceed through different electronic states (singlet or triplet). rsc.org For sulfonyl azides, the decay of the excited singlet state of the azide leads to the formation of a singlet nitrene. researchgate.net This singlet nitrene is often short-lived and can rapidly undergo intersystem crossing (ISC) to the more stable triplet ground state. researchgate.net Furthermore, computational models can investigate subsequent rearrangements of the nitrene, such as Curtius-like rearrangements, by comparing the activation barriers for the concerted rearrangement directly from the azide versus the stepwise pathway through the nitrene intermediate. nih.gov For related phosphoryl azides, the activation barrier for nitrene formation has been found to be significantly lower than that for the concerted rearrangement. nih.gov

This compound is a common reagent in 1,3-dipolar cycloaddition reactions, such as the azide-alkyne Huisgen cycloaddition. wikipedia.org Computational modeling, particularly with DFT, is a powerful tool for simulating these reaction pathways and predicting their outcomes. nih.govunimi.it By calculating the activation energies for all possible regioisomeric and stereoisomeric pathways, researchers can predict which product will be favored under kinetic control. researchgate.netmdpi.com

For example, in the reaction of tosyl azide with an unsymmetrical alkyne, two different regioisomers of the resulting triazole can be formed. DFT calculations of the corresponding transition state energies can accurately predict the observed regioselectivity. unimi.it A computational study on the reaction between N-methylindoles and tosyl azide found that the reaction proceeds via a concerted [3+2] cycloaddition, and identified this initial step as being rate-determining by calculating its activation barrier (17.0 kcal/mol). researchgate.net Such simulations provide a detailed, step-by-step view of the reaction mechanism that complements and explains experimental observations. nih.gov

| Reaction Pathway | Computational Method | Calculated Activation Energy (ΔG‡) | Predicted Outcome |

|---|---|---|---|

| Tosyl Azide + N-Methylindole (Cycloaddition) | DFT M06/6-311G(d,p) | 17.0 kcal/mol | Rate-determining step |

| Dihydrotriazoloindole + O2 (Dehydroaromatization) | DFT M06/6-311G(d,p) | 1.9 kcal/mol | Kinetically favorable |

| Intermediate Dinitrogen Extrusion | DFT M06/6-311G(d,p) | 11.0-17.4 kcal/mol | Competing pathway |

This interactive table summarizes key activation energies calculated for competing pathways in the reaction of tosyl azide with N-methylindole, as determined by DFT, illustrating how computational modeling elucidates reaction mechanisms. researchgate.net

The photochemistry of azides is complex, involving ultrafast transitions between multiple electronic states. su.se Computational simulations are vital for unraveling the detailed dynamics of these processes. researchgate.net Upon absorption of UV light, this compound is promoted to an electronically excited state (S₁). researchgate.net Time-dependent DFT (TD-DFT) or multiconfigurational methods can model these excited states and their potential energy surfaces. nih.gov

Excited-state molecular dynamics simulations can trace the evolution of the photoexcited molecule on a femtosecond timescale. su.se These simulations show that the decay of the S₁ excited state can lead directly to the formation of the singlet p-tolylsulfonyl nitrene and N₂. researchgate.net The calculations also model the subsequent dynamics, including vibrational relaxation and intersystem crossing from the initially formed singlet nitrene to the triplet ground state. researchgate.net By combining these theoretical models with data from ultrafast spectroscopy, a complete picture of the photochemical reaction can be constructed, from the initial absorption of a photon to the formation of the final products. nih.gov

Computational Prediction and Validation of Spectroscopic Data

Theoretical Vibrational Frequency Analysis for Infrared (IR) Spectroscopy

Theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods, is a cornerstone of computational spectroscopy. This approach calculates the vibrational modes of a molecule, which correspond to the absorption bands observed in an experimental Infrared (IR) spectrum.

Methodology: The standard procedure involves optimizing the molecular geometry of p-Tolylsulfonyl azide at a specific level of theory, such as B3LYP, with a suitable basis set (e.g., 6-31G* or higher). Following geometry optimization, a frequency calculation is performed. The output of this calculation provides a list of vibrational frequencies and their corresponding IR intensities.

Data Interpretation and Validation: The calculated frequencies are often systematically higher than the experimental values due to the harmonic oscillator approximation used in the calculations and the neglect of electron correlation. To improve the agreement with experimental data, a scaling factor is typically applied to the computed frequencies. The comparison between the scaled theoretical frequencies and the experimental IR spectrum allows for the confident assignment of vibrational modes to specific functional groups within the p-Tolylsulfonyl azide molecule. For instance, the characteristic asymmetric and symmetric stretching frequencies of the azide (-N₃) and sulfonyl (-SO₂) groups can be precisely identified.

While a specific data table cannot be generated without published research, a hypothetical table would look like this:

Hypothetical Data Table: Theoretical Vibrational Frequencies for p-Tolylsulfonyl Azide

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) |

| N₃ asymmetric stretch | Data not available | Data not available | Data not available |

| N₃ symmetric stretch | Data not available | Data not available | Data not available |

| SO₂ asymmetric stretch | Data not available | Data not available | Data not available |

| SO₂ symmetric stretch | Data not available | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available | Data not available |

| Aromatic C=C stretch | Data not available | Data not available | Data not available |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Determination

Computational NMR spectroscopy is an invaluable tool for predicting the chemical shifts of ¹H and ¹³C nuclei, aiding in the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.

Methodology: Similar to IR frequency calculations, the first step is the geometry optimization of p-Tolylsulfonyl azide using a DFT method (e.g., B3LYP) and an appropriate basis set. Subsequently, the GIAO method is employed to calculate the isotropic magnetic shielding constants for each nucleus. To obtain the chemical shifts, the calculated shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted from the calculated shielding constant of the nucleus of interest.

Data Interpretation and Validation: The calculated chemical shifts can then be directly compared with experimental NMR data. This comparison helps in the unambiguous assignment of peaks in the experimental spectrum to specific protons and carbon atoms in the p-Tolylsulfonyl azide structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be modeled in the calculations using various solvent models.

A hypothetical data table for the computed NMR chemical shifts would be structured as follows:

Hypothetical Data Table: Computational NMR Chemical Shifts for p-Tolylsulfonyl Azide

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| Aromatic Protons | Data not available | Data not available |

| Methyl Protons | Data not available | Data not available |

| ¹³C NMR | ||

| Aromatic Carbons | Data not available | Data not available |

| Methyl Carbon | Data not available | Data not available |

Future Prospects and Emerging Research Areas in P Tolylsulfamoyl Azide Chemistry

Advancements in Catalytic Systems for Azide (B81097) Transformations

The development of novel catalytic systems is central to unlocking the full potential of p-tolylsulfamoyl azide in organic synthesis. Research is actively pursuing catalysts that offer higher efficiency, selectivity, and broader substrate scope for various azide transformations. Transition metal catalysis, in particular, continues to be a fertile ground for innovation.

Recent studies have highlighted the efficacy of ruthenium and cobalt porphyrin complexes in catalyzing nitrene transfer reactions from aryl azides to olefins and in sp³ C-H bond amination. For instance, cobalt(II) porphyrin complexes have demonstrated catalytic activity in the intramolecular amination of benzylic C-H bonds. The electronic nature of the aryl azide has been shown to influence the product distribution in these reactions.

Copper-catalyzed reactions are also at the forefront of azide chemistry. Electrochemical methods are being explored to generate catalytically active copper species for transformations such as the diazidation of olefins and the azidocyanation of alkenes. These methods offer a greener alternative to traditional chemical oxidants. The proposed mechanisms often involve the generation of an azide radical, which then participates in the reaction cascade.

Below is a table summarizing key advancements in catalytic systems for transformations involving aryl sulfonyl azides and related compounds.

| Catalytic System | Transformation | Key Findings & Advantages |

| Ruthenium and Cobalt Porphyrins | Nitrene Transfer, C-H Amination | Catalyzes nitrene transfer to olefins and amination of sp³ C-H bonds. Product distribution can be influenced by the electronic properties of the aryl azide. |

| Iron(II) Chloride | Sulfide and Sulfoxide Amination | Reduces reaction temperature from 90 °C to 0 °C, allowing for milder reaction conditions and the use of reagents like tert-butoxycarbonyl azide. |

| Electrochemical Copper Catalysis | Diazidation and Azidocyanation of Alkenes | Utilizes anodic oxidation to generate reactive azide species, avoiding the need for stoichiometric chemical oxidants and enabling novel transformations. |

This table provides a summary of selected research findings and is not exhaustive.

Exploration of Green Chemistry Principles in Azide Reactions

The integration of green chemistry principles is a growing trend in the synthesis and application of this compound. This shift is motivated by the need to develop more sustainable chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key areas of focus include the use of greener solvents, the development of solvent-free reaction conditions, and the design of more atom-economical synthetic routes. berkeley.eduacs.orgnih.gov

One significant area of improvement is the replacement of traditional, often hazardous, solvents with more environmentally benign alternatives. Research has demonstrated the potential of using water or methanol as a solvent in certain azide-based reactions, which can reduce the environmental impact of the process. nih.govnih.gov Furthermore, the development of solvent-free reaction conditions, such as those employing mechanochemistry (ball-milling), aligns with the principles of green chemistry by minimizing solvent use and often reducing reaction times. nih.gov

The choice of catalyst also plays a crucial role in the greenness of a reaction. The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and catalyst consumption. researchgate.net Additionally, minimizing the use of unnecessary derivatization steps in a synthetic route is a core principle of green chemistry, as each additional step contributes to resource consumption and waste generation. nih.gov

The following table outlines the application of green chemistry principles to azide reactions.

| Green Chemistry Principle | Application in Azide Chemistry | Example |

| Safer Solvents | Replacement of hazardous solvents with greener alternatives. | Using methanol as a methylating reagent with p-toluenesulfonic acid as a catalyst. nih.gov |

| Waste Prevention | Development of solvent-free reaction conditions. | Three-component coupling of halides, sodium azide, and alkynes over a copper(II) sulfate catalyst under ball-milling conditions. nih.gov |

| Catalysis | Use of recyclable heterogeneous catalysts. | Immobilization of copper ions onto a magnetic nanocomposite for use in Huisgen 1,3-dipolar cycloaddition reactions. researchgate.net |

| Reduce Derivatives | Minimizing unnecessary derivatization steps. | One-pot, multicomponent procedures for the synthesis of complex molecules. nih.gov |

This table illustrates the application of green chemistry principles with selected examples.

Novel Applications in Materials Science and Engineering

The unique reactivity of the azide group makes this compound and related azide-functionalized compounds valuable building blocks in materials science and engineering. A significant application lies in the synthesis of polymers with tailored properties. Azide-terminated polymers, often synthesized via techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, serve as versatile platforms for creating advanced materials. acs.org

One key area of application is in surface modification. By grafting azide-containing polymers onto surfaces, the properties of the material can be significantly altered. For example, polyurethanes with pendant azide groups have been prepared to enhance the surface enrichment of reactive sites for further functionalization. acs.org Through "click" chemistry, molecules such as methoxy polyethylene (B3416737) glycol (mPEG) can be attached to these azide-functionalized surfaces to create materials with antifouling properties, which are crucial for biomedical devices and marine applications. acs.org

Furthermore, azide-containing polymers, such as glycidyl azide polymer (GAP), are important energetic materials. Research is focused on synthesizing azide-terminated GAP with controlled molecular weights to be used as energetic plasticizers in propellant formulations. mdpi.com The synthesis often involves the tosylation and subsequent azidation of a precursor polymer like polyepichlorohydrin. mdpi.com

The table below highlights some novel applications of azide-containing polymers in materials science.

| Application Area | Polymer Type | Synthetic Approach | Resulting Material Properties |

| Surface Modification | Azide-terminated RAFT Polymers acs.org | RAFT polymerization followed by end-group modification. | Surfaces with tailored functionality for biological applications. |

| Antifouling Coatings | Polyurethane with pendant azide groups acs.org | Synthesis of polyurethane with azide-functionalized soft segments. | Surfaces that resist bacterial attachment. |

| Energetic Materials | Azide-terminated Glycidyl Azide Polymer (GAP) mdpi.com | Cationic ring-opening polymerization of epichlorohydrin followed by tosylation and azidation. | Energetic plasticizers for propellant formulations. |

This table showcases some of the diverse applications of azide-functionalized polymers in materials science.

Development of Biocatalytic Routes and Bio-Inspired Chemistry

The development of biocatalytic and bio-inspired approaches for azide chemistry represents a significant frontier in sustainable synthesis. While the direct enzymatic utilization of this compound is still an emerging area, broader research into biocatalytic azide formation and transformation provides a strong foundation for future developments.

A landmark discovery has been the identification of the first natural enzyme, Tri17, capable of de novo azide synthesis. This enzyme utilizes ATP and nitrite (B80452) to catalyze the formation of organic azides from aryl hydrazines through sequential N-nitrosation and dehydration. This discovery opens the door to producing azides under mild, physiological conditions, which is particularly important for applications in living systems.

Furthermore, engineered enzymes are being developed to perform novel azide transformations. For example, cytochrome P450 enzymes have been engineered to catalyze intramolecular sp³ C-H amination using arylsulfonyl azide substrates. nih.govacs.org This approach offers a highly selective and environmentally friendly alternative to traditional chemical methods for C-H functionalization.

Bio-inspired catalysis also offers promising avenues. The principles of enzyme catalysis, such as the precise positioning of substrates within an active site, are being mimicked in synthetic catalysts to achieve high efficiency and selectivity. acs.org The study of how enzymes bind and activate azide ions, often through hydrogen bonding interactions, provides valuable insights for the design of novel organocatalysts for asymmetric azidation reactions. nih.gov

The table below summarizes key developments in the biocatalytic and bio-inspired chemistry of azides.

| Approach | Key Discovery/Development | Significance |

| Natural Biocatalysis | Identification of the enzyme Tri17 for de novo azide synthesis. | Enables the biological production of azides under mild conditions. |

| Engineered Biocatalysis | Cytochrome P450-catalyzed intramolecular C-H amination with arylsulfonyl azides. nih.govacs.org | Provides a selective and green method for C-H functionalization. |

| Bio-inspired Catalysis | Mimicking enzyme active sites in synthetic catalysts. acs.org | Aims to reproduce the high efficiency and selectivity of natural enzymes. |

| Enzyme Inhibition Studies | Understanding azide binding in enzymes. nih.gov | Informs the design of synthetic catalysts for asymmetric azidation. |

This table highlights significant progress in the application of biological principles to azide chemistry.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of this compound chemistry with automated synthesis and flow chemistry platforms offers significant advantages in terms of efficiency, safety, and scalability. rsc.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, provides precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This level of control is particularly beneficial for reactions involving potentially hazardous reagents like azides, as it allows for the in-situ generation and immediate use of reactive intermediates, minimizing the accumulation of unstable compounds. researchgate.net

Automated flow chemistry systems have been developed for the synthesis of various molecules, including peptides and other biomacromolecules, where the sequential addition of reagents and purification steps can be fully automated. acs.orgresearchgate.net This approach significantly reduces manual labor and improves the reproducibility of synthetic processes. The principles of automated flow synthesis can be readily applied to reactions involving this compound, enabling the rapid and efficient production of a wide range of compounds.

The combination of flow chemistry with other technologies, such as photochemistry, further expands the synthetic possibilities. acs.org Automated systems can also be integrated with machine learning algorithms to optimize reaction conditions in real-time, leading to higher yields and purity. rsc.org

The table below outlines the benefits of integrating azide chemistry with automated and flow platforms.

| Feature | Advantage in this compound Chemistry |

| Precise Reaction Control | Improved selectivity and yield in azide transformations. |

| Enhanced Safety | In-situ generation and consumption of potentially hazardous azide intermediates. researchgate.net |

| Automation | Increased efficiency, reproducibility, and reduced manual intervention. rsc.orgacs.org |

| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. |

| Integration with Other Technologies | Enables novel reaction pathways, such as photochemical transformations in flow. acs.org |

This table summarizes the key advantages of utilizing automated and flow chemistry for reactions involving this compound.

High-Throughput Screening and Combinatorial Library Generation

This compound and other azide-containing building blocks are instrumental in high-throughput screening (HTS) and the generation of combinatorial libraries for drug discovery and chemical biology. acs.org The azide group's utility in "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), makes it an ideal functional handle for the rapid and efficient synthesis of large and diverse libraries of molecules. acs.org

The modular nature of click chemistry allows for the straightforward combination of various azide- and alkyne-containing fragments, enabling the generation of vast numbers of unique compounds from a smaller set of starting materials. acs.org High-throughput synthesis strategies have been developed to create libraries of azide-containing building blocks, which can then be used in subsequent click reactions to produce libraries of potential enzyme inhibitors or other biologically active molecules. acs.org

The synergy between combinatorial chemistry and high-throughput screening allows for the rapid identification of "hit" compounds with desired biological activity. The data generated from screening these libraries can provide valuable structure-activity relationships, guiding the optimization of lead compounds in the drug discovery process. Journals such as Combinatorial Chemistry & High Throughput Screening are dedicated to publishing research in these areas, highlighting the importance of these techniques in modern chemical and pharmaceutical research.

The table below details the role of azides in high-throughput screening and combinatorial chemistry.

| Application | Role of this compound and Related Azides | Key Advantages |

| Combinatorial Library Synthesis | Serves as a key building block for "click" chemistry-based library generation. acs.org | Rapid and efficient synthesis of diverse molecular libraries. |

| High-Throughput Screening | Enables the creation of libraries for screening against biological targets. | Facilitates the discovery of new enzyme inhibitors and other bioactive molecules. acs.org |

| Structure-Activity Relationship Studies | Provides a platform for systematically varying molecular structure to probe biological activity. | Accelerates the lead optimization phase of drug discovery. |

This table illustrates the central role of azides in modern drug discovery and chemical biology research.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling p-tolylsulfamoyl azide in laboratory settings?

- Methodological Answer :

- Use tightly fitting safety goggles, face shields, and long-sleeved lab coats to prevent skin/eye contact. Respiratory protection (NIOSH/MSHA-approved) is required if exposure limits are exceeded .

- Avoid strong oxidizers and heat sources, as decomposition may release nitrogen oxides .

- Implement spill containment measures using absorbent materials and avoid water contact to prevent unintended reactions .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in airtight containers at 2–8°C to minimize degradation. Protect from light and humidity using desiccants .

- Regularly monitor storage conditions with temperature logs and conduct stability tests via HPLC every 3–6 months to detect decomposition .

Q. What are common analytical techniques for quantifying this compound purity?

- Methodological Answer :

- Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate with a reference standard and validate using triplicate runs .

- For impurities, employ LC-MS to identify byproducts like sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability of this compound?

- Methodological Answer :

- Experimental Design :

Prepare samples in sealed ampules under inert gas (N₂/Ar).

Heat at incremental temperatures (e.g., 25°C, 50°C, 75°C) for 24–72 hours.

Analyze decomposition products via TGA and FTIR .

- Data Interpretation : Compare kinetic parameters (e.g., activation energy) to predict shelf-life under varying conditions .

Q. How to resolve contradictions in reported reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Systematic Analysis :

- Replicate studies under identical conditions (solvent, catalyst, temperature) to isolate variables.

- Use control experiments to rule out moisture/oxygen interference .

- Cross-validate results with in situ NMR to track intermediate formation .

- Case Study : Discrepancies in reaction yields may arise from trace metal contaminants; include ICP-MS analysis of reagents .

Q. What strategies improve reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Protocol Optimization :

- Document exact stoichiometry, mixing rates, and purification steps (e.g., column chromatography vs. recrystallization) .

- Use standardized reagents (e.g., anhydrous solvents validated by Karl Fischer titration) .

- Troubleshooting : Address batch-to-batch variability by pre-screening starting materials via GC-MS .

Q. How to evaluate the compatibility of this compound with bioorthogonal labeling systems?

- Methodological Answer :

- Assay Design :

Incubate the compound with azide-reactive probes (e.g., DBCO-fluorophores) in PBS (pH 7.4) at 37°C.

Monitor reaction kinetics via fluorescence quenching assays .

Validate specificity using azide-free negative controls .

- Data Table :

| Probe | Reaction Time (h) | Conversion Efficiency (%) |

|---|---|---|

| DBCO-Cy5 | 2 | 98 ± 2 |

| BCN-TAMRA | 4 | 85 ± 5 |

Q. What methodologies are recommended for studying the photodegradation of this compound?

- Methodological Answer :

- Light Exposure Setup :

- Use a solar simulator (AM 1.5G spectrum) with irradiance calibrated to 1 Sun.

- Collect samples at timed intervals for LC-MS analysis .

- Degradation Pathways :

- Identify primary photoproducts (e.g., sulfinic acids) via high-resolution mass spectrometry .

- Correlate degradation rates with light intensity using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.